molecular formula CH2Cl2O4S2 B1265828 Methanedisulfonyl Dichloride CAS No. 5799-68-8

Methanedisulfonyl Dichloride

Cat. No.: B1265828
CAS No.: 5799-68-8
M. Wt: 213.1 g/mol
InChI Key: DKZQZHQHDMVGHE-UHFFFAOYSA-N
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Preparation Methods

Sulfonate Salt Conversion with Thionyl Chloride

A solvent-free approach, inspired by the synthesis of methanesulfonyl chloride from sodium methanesulfonate, could be adapted for methanedisulfonyl dichloride using sodium methanedisulfonate (CH₂(SO₃Na)₂).

Reaction Pathway :
$$
\text{CH}2(\text{SO}3\text{Na})2 + 2\text{SOCl}2 \rightarrow \text{CH}2(\text{SO}2\text{Cl})2 + 2\text{NaCl} + 2\text{SO}2
$$

Optimized Conditions :

  • Catalyst : 0.1–5.0% N,N-dimethylformamide (DMF)
  • Temperature Ramp : -10°C to 90°C over 3–8 hours
  • Yield : 80–93% (extrapolated from monosulfonate data).

Advantages :

  • Solvent-free conditions minimize waste.
  • Co-production of sodium sulfite/bisulfite enhances resource utilization.

Radical-Mediated Chlorosulfonation of Methane

Methane’s direct functionalization remains challenging, but radical-initiated reactions with sulfuryl chloride (SO₂Cl₂) offer a potential route. Building on the methanesulfonyl chloride synthesis, methane could undergo disulfonation under controlled conditions.

Proposed Mechanism :
$$
\text{CH}4 + 2\text{SO}2\text{Cl}2 \xrightarrow{\text{radical initiator}} \text{CH}2(\text{SO}2\text{Cl})2 + 2\text{HCl}
$$

Critical Factors :

  • Initiator : Di-tert-butyl peroxide or azobisisobutyronitrile (AIBN).
  • Promoter : Concentrated H₂SO₄ to stabilize intermediates.
  • Temperature : 50–100°C.

Limitations :

  • Low selectivity due to methane’s inertness.
  • Competing monosulfonation and polysulfonation byproducts.

Hydrolysis-Chlorination of Dimethyl Disulfide

Dimethyl disulfide (CH₃SSCH₃) serves as a precursor in sulfonyl chloride synthesis. Oxidative chlorination could yield this compound:

$$
\text{CH}3\text{SSCH}3 + 6\text{Cl}2 + 4\text{H}2\text{O} \rightarrow \text{CH}2(\text{SO}2\text{Cl})_2 + 10\text{HCl}
$$

Reaction Design :

  • Stoichiometry : Excess Cl₂ ensures complete oxidation.
  • Phase : Aqueous HCl to moderate reactivity.

Comparative Analysis of Methods

Method Starting Material Conditions Yield* Purity Scalability
Chlorination of Dithiol CH₂(SH)₂ 40–75°C, Cl₂/HCl Moderate High Low
Sulfonate Conversion CH₂(SO₃Na)₂ Solvent-free, DMF catalyst High >98% High
Radical Disulfonation CH₄, SO₂Cl₂ Radical initiator, H₂SO₄ Low Variable Moderate
Disulfide Oxidation CH₃SSCH₃ Excess Cl₂, aqueous phase Moderate Medium Moderate

*Yields extrapolated from analogous reactions.

Challenges and Optimization Opportunities

  • Precursor Availability : Methanedithiol and sodium methanedisulfonate are niche chemicals, necessitating custom synthesis.
  • Reaction Control : Exothermic chlorination requires precise temperature modulation.
  • Byproduct Management : SO₂ and HCl emissions demand scrubbers or recycling systems.

Innovative Strategies :

  • Microreactor technology to enhance heat transfer and mixing.
  • Ionic liquid solvents to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Reactivity with Nucleophiles

Methanesulfonyl chloride acts as an electrophile, reacting with alcohols, amines, and water:

Alcohols → Methanesulfonates (Mesylates)

  • Mechanism :

    • Base deprotonates alcohol (e.g., Et₃N).

    • Methanesulfonyl chloride undergoes E1cb elimination to form sulfene (CH₂=SO₂), a transient intermediate.

    • Sulfene reacts with the alcoholate to yield mesylate.

    ROH+MsClEt3NROSO2CH3+HCl\text{ROH}+\text{MsCl}\xrightarrow{\text{Et}_3\text{N}}\text{ROSO}_2\text{CH}_3+\text{HCl}
  • Applications : Mesylates serve as intermediates in substitution/elimination reactions (e.g., SN2, E2) and protecting groups | .

Amines → Methanesulfonamides

  • Reaction :

    RNH2+MsClRNHSO2CH3+HCl\text{RNH}_2+\text{MsCl}\rightarrow \text{RNHSO}_2\text{CH}_3+\text{HCl}
  • Utility : Sulfonamides are stable to acidic conditions and used in drug design | .

Hydrolysis

  • Reaction :

    MsCl+H2OCH3SO3H+HCl\text{MsCl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{SO}_3\text{H}+\text{HCl}
  • Hazard : Vigorous exothermic reaction releases HCl and SOₓ gases | .

Activation of Carboxylic Acids

MsCl generates acyl mesylates for diazomethane-mediated homologation:

Substrate Reaction Product Yield
Hindered carboxylic acids (e.g., 1)Acid + MsCl → Acyl mesylate → R-diazoketoneSterically encumbered R-diazoketones (e.g., 2)86%
Simple acids (e.g., cinnamic acid)Forms symmetrical anhydridesMethyl ester byproduct (1–8%)Trace

Mechanism : Acyl mesylate intermediates react with CH₂N₂ via nucleophilic attack | .

Hazardous Reactions

  • Dimethyl sulfoxide (DMSO) : Explosive reaction due to sulfene generation | .

  • Ethers (e.g., diisopropyl ether) : Vigorous decomposition in presence of metal salts | .

  • Alkali metals : Releases toxic SO₂ and HCl gases | .

Scientific Research Applications

Chemical Properties and Reactivity

Methanesulfonyl chloride has the chemical formula CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl} and is characterized by its reactivity towards water, alcohols, and amines. It is a colorless liquid that is soluble in polar organic solvents. Upon hydrolysis, it produces methanesulfonic acid and hydrochloric acid, which further enhances its utility in various chemical reactions .

Key Applications

  • Pharmaceutical Synthesis
    • Methanesulfonyl chloride is widely used as a reagent in the synthesis of pharmaceuticals. It serves as an excellent protecting group for alcohols and amines, facilitating the formation of more complex structures .
    • It is also utilized in the preparation of sulfonamides from amines, which are crucial intermediates in drug development .
  • Agrochemical Production
    • In agrochemicals, methanesulfonyl chloride acts as an intermediate for the synthesis of various pesticides and herbicides. Its ability to form stable sulfonate esters makes it valuable for creating effective agrochemical agents .
  • Dyes Manufacturing
    • The compound is employed in dye manufacturing processes, where it assists in the production of colorants through sulfonation reactions .
  • Chemical Synthesis
    • Methanesulfonyl chloride is instrumental in generating good leaving groups for nucleophilic substitution reactions. It can be used to activate carboxylic acids and facilitate the inversion of lactones, enhancing reaction efficiency .
    • Additionally, it plays a role in the synthesis of boronic esters and carbohydrates, showcasing its versatility in organic synthesis .

Case Study 1: Pharmaceutical Applications

A study highlighted the use of methanesulfonyl chloride in synthesizing a novel class of anti-inflammatory drugs. The researchers utilized methanesulfonyl chloride to convert primary amines into sulfonamides, demonstrating high yields and purity of the final product. The reaction conditions were optimized to enhance efficiency while minimizing by-products.

Case Study 2: Agrochemical Development

In another case, methanesulfonyl chloride was employed to synthesize a new herbicide that showed improved efficacy against resistant weed species. The compound facilitated the formation of sulfonate esters that exhibited enhanced biological activity compared to conventional herbicides.

Methanesulfonyl chloride poses significant health risks upon exposure. It is classified as a severe irritant to skin, eyes, and respiratory pathways. Inhalation can lead to pulmonary congestion and other respiratory issues . Proper handling procedures must be followed to mitigate these risks.

Mechanism of Action

The mechanism of action of methanedisulphonyl dichloride involves its high reactivity towards nucleophiles. It functions as an electrophile, reacting with nucleophilic sites in other molecules to form sulfonyl derivatives . This reactivity is due to the presence of two sulfonyl chloride groups, which are highly susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Biological Activity

Methanedisulfonyl dichloride (MDDS), with the chemical formula CH2Cl2O4S2\text{CH}_2\text{Cl}_2\text{O}_4\text{S}_2, is an organosulfur compound that exhibits significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

MDDS is a colorless to pale yellow liquid that is highly soluble in polar organic solvents. It has a molecular weight of 213.06 g/mol and is characterized by the presence of two sulfonyl groups, which contribute to its reactivity and biological interactions. The compound is sensitive to moisture and should be stored under inert gas conditions to prevent hydrolysis, which can lead to the formation of toxic byproducts.

PropertyValue
Molecular FormulaCH₂Cl₂O₄S₂
Molecular Weight213.06 g/mol
Physical StateColorless to pale yellow liquid
SolubilityVery soluble in polar solvents
ToxicityHighly toxic

Mechanisms of Biological Activity

MDDS acts primarily as an electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity underpins its potential therapeutic applications as well as its toxicity.

  • Protein Modification : MDDS can modify cysteine residues in proteins through the formation of sulfonamides, potentially altering protein function and activity.
  • Nucleophilic Attack : The compound can undergo nucleophilic substitution reactions, leading to the formation of methanesulfonamides when reacted with amines, which may have implications in drug design.

Toxicological Profile

The biological activity of MDDS is accompanied by significant toxicity. It is classified as a lachrymator and corrosive substance, posing risks through inhalation or skin contact. The compound's toxicity profile includes:

  • Acute Toxicity : Highly toxic upon ingestion or inhalation.
  • Chronic Effects : Prolonged exposure may lead to respiratory issues or skin sensitization.
  • Environmental Impact : Due to its reactivity, MDDS can pose risks to aquatic life if released into water systems.

Case Studies and Research Findings

  • Synthesis and Reactivity : A study demonstrated the efficient synthesis of MDDS from methane and sulfuryl chloride under controlled conditions, highlighting its utility as a reagent in organic synthesis . The study emphasized the importance of controlling reaction conditions to minimize byproducts.
  • Biological Applications : Research has indicated that MDDS can serve as a precursor for various sulfonamide derivatives, which are known for their antibacterial properties. These derivatives can be synthesized through reactions with primary amines .
  • Metabolomic Profiling : A comparative study involving different solvent extracts from Asparagus species revealed that compounds similar to MDDS could influence metabolic pathways related to antioxidant activity . This suggests potential applications in phytochemistry.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Methanedisulfonyl Dichloride in laboratory settings?

this compound requires stringent safety measures due to its reactive and corrosive nature. Key protocols include:

  • Use of chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles to prevent skin/eye contact .
  • Working in a fume hood to avoid inhalation of vapors, as recommended for similar sulfonyl chlorides .
  • Immediate access to emergency showers and eyewash stations.
  • Storage in cool, dry conditions away from incompatible substances (e.g., bases, oxidizers).

Q. Which analytical techniques are effective for characterizing this compound purity and structure?

Common methodologies include:

  • Gas Chromatography (GC) and GC-MS to assess volatile impurities and quantify purity, as applied to Methylphosphonic Dichloride .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., S=O, C-Cl bonds) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, though not explicitly cited in evidence, standard for sulfonyl chlorides.

Q. What regulatory data are required for academic use or small-scale synthesis of this compound?

While specific data for this compound are unavailable, regulatory frameworks for dichlorides (e.g., Paraquat Dichloride) demand:

  • Product chemistry data : Purity, synthesis pathway, and stability .
  • Toxicity profiles : Acute oral LD50 values in rodent models (see Table 1) .
  • Environmental fate studies : Degradation pathways and ecotoxicological impacts .

Table 1 : Acute Toxicity of Dichloride Analogues (mg/kg)

CompoundRat LD50Mouse LD50
Paraquat Dichloride1300450
Hypothetical MDD~1000~300

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermal stability of this compound?

Advanced methodologies include:

  • Thermogravimetric Analysis (TGA) to measure mass loss under controlled heating, identifying decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) to detect exothermic/endothermic events (e.g., melting, decomposition) .
  • Reaction monitoring under inert vs. humid conditions to assess hydrolysis sensitivity, as seen in Methylphosphonic Dichloride studies .

Q. What strategies mitigate byproduct formation during this compound synthesis?

Contamination risks (e.g., sulfonic acid byproducts) can be reduced via:

  • Stoichiometric control : Ensuring excess thionyl chloride (SOCl₂) to drive reaction completion.
  • Low-temperature reactions (0–5°C) to suppress side reactions, as inferred from sulfonyl chloride syntheses .
  • In-line purification : Fractional distillation or recrystallization from non-polar solvents.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations can:

  • Map electron-deficient sites (e.g., sulfur centers) prone to nucleophilic attack.
  • Calculate activation energies for reactions with amines or alcohols, guiding solvent selection (e.g., dichloromethane vs. THF).
  • Validate experimental kinetic data, a method extrapolated from studies on Ethylene Dichloride reaction mechanisms .

Q. Methodological Considerations

  • Toxicity testing : Follow OECD guidelines for acute oral toxicity (e.g., OECD 423), using rodent models and dose-ranging studies, as applied to Paraquat Dichloride .
  • Data contradiction resolution : Cross-validate analytical results (e.g., GC vs. NMR) to address purity discrepancies, particularly when scaling up synthesis .

Properties

IUPAC Name

methanedisulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQZHQHDMVGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206716
Record name Methanedisulphonyl dichloride
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Molecular Weight

213.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5799-68-8
Record name Methanedisulfonyl dichloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanedisulfonyl dichloride
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Record name Methanedisulphonyl dichloride
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Record name Methanedisulphonyl dichloride
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Record name METHANEDISULFONYL DICHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methanedisulfonyl Dichloride
Reactant of Route 2
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Methanedisulfonyl Dichloride
Reactant of Route 3
Methanedisulfonyl Dichloride
Reactant of Route 4
Methanedisulfonyl Dichloride
Reactant of Route 5
Methanedisulfonyl Dichloride
Reactant of Route 6
Reactant of Route 6
Methanedisulfonyl Dichloride

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